molecular formula C17H14N4O3S2 B5566998 2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,3-dimethylphenyl)acetamide

2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,3-dimethylphenyl)acetamide

Cat. No. B5566998
M. Wt: 386.5 g/mol
InChI Key: GUFLYWFVELVHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C17H14N4O3S2 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,3-dimethylphenyl)acetamide is 386.05073267 g/mol and the complexity rating of the compound is 649. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,3-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,3-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

Several studies explored the pharmacokinetics and metabolism of various drugs and compounds, which can inform research on the compound . For example, the pharmacokinetics of 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a novel antitumor agent, was detailed, including absorption rates, metabolic pathways, and excretion patterns in cancer patients (Jameson et al., 2007). Similar studies on ticagrelor and INCB018424 provided comprehensive insights into their metabolism, excretion, and pharmacokinetic profiles (Teng et al., 2010); (Shilling et al., 2010).

Environmental and Health Impacts of Chemical Compounds

Research on the environmental presence and health impacts of various chemical compounds, such as nonylphenol and octylphenol, offers a model for studying the environmental and potential health effects of complex chemical compounds (Lopez-Espinosa et al., 2009). Understanding these impacts is crucial for assessing the safety and ecological effects of new compounds.

Drug-Drug Interactions and Metabolism Inhibition

The effect of cimetidine on the oxidative metabolism of estradiol highlights the importance of studying drug-drug interactions and metabolism inhibition, which could be relevant for the compound of interest in terms of predicting interactions and metabolic pathways (Galbraith & Michnovicz, 1989).

properties

IUPAC Name

2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S2/c1-8-4-3-5-11(9(8)2)19-12(22)7-25-16-10(6-18)13-14(26-16)15(23)21-17(24)20-13/h3-5H,7H2,1-2H3,(H,19,22)(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFLYWFVELVHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide

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